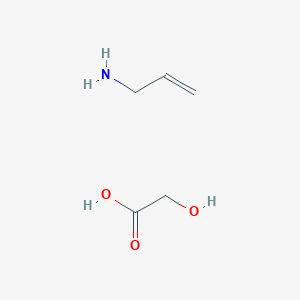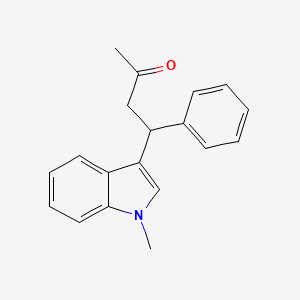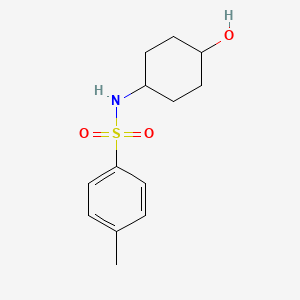![molecular formula C16H23N5O2 B14246049 N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide CAS No. 340759-21-9](/img/structure/B14246049.png)
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, linked to a phenyl group and another piperazine ring through carbonyl groups. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide typically involves the reaction of piperazine with a phenyl isocyanate derivative. One common method includes the following steps:
Formation of the intermediate: Piperazine reacts with 4-nitrophenyl isocyanate to form N-(4-nitrophenyl)piperazine-1-carboxamide.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Final coupling: The resulting amine is then coupled with another molecule of piperazine-1-carbonyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-(4-(4-(Cyclopropylmethyl)piperazin-1-yl)phenyl)piperazine-1-carboxamide
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide is unique due to its dual piperazine rings linked through carbonyl groups, which provides a distinct chemical reactivity and potential for diverse biological activities. This structural feature sets it apart from other similar compounds and makes it a valuable candidate for various research applications .
属性
CAS 编号 |
340759-21-9 |
|---|---|
分子式 |
C16H23N5O2 |
分子量 |
317.39 g/mol |
IUPAC 名称 |
N-[4-(piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c22-15(20-9-5-17-6-10-20)13-1-3-14(4-2-13)19-16(23)21-11-7-18-8-12-21/h1-4,17-18H,5-12H2,(H,19,23) |
InChI 键 |
HKSUGBQQNNNRTC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


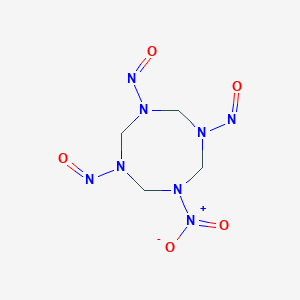
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
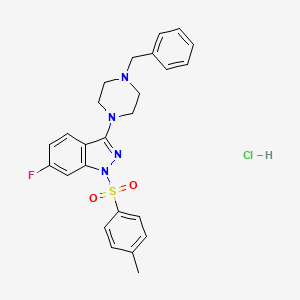
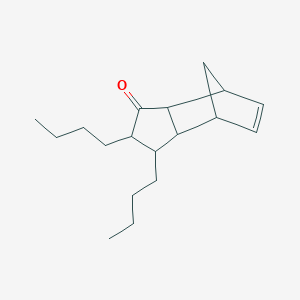
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
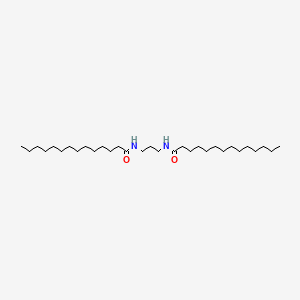
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
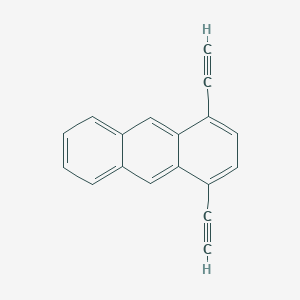
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
